Sesquixanthydrol
Description
Sesquixanthydrol (C₂₆H₂₀O₂) is a specialized organic compound primarily recognized as a precursor in the synthesis of cationic species, such as cation 10, as noted in seminal studies involving oxidation reactions . This compound, provided by Professor J. C. Martin in early research, exhibits a xanthydrol-derived structure characterized by two aromatic rings bridged by hydroxyl and oxygenated functional groups. Its utility lies in its ability to form stable cationic intermediates under acidic conditions, making it valuable in asymmetric catalysis and polymer-supported reagent systems . Despite its niche applications, this compound’s physicochemical properties, including solubility in sulfuric acid and thermal stability, have been sparingly documented in peer-reviewed literature, necessitating comparative analyses with structurally or functionally analogous compounds.
Properties
IUPAC Name |
8,14,22-trioxahexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-2,4,6,9(21),10,12,15,17,19-nonaen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10O4/c20-19-16-10-4-1-5-11(16)22-13-7-3-9-15(18(13)19)23-14-8-2-6-12(21-10)17(14)19/h1-9,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQWZCQZTWWBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4=C5C3(C6=C(O2)C=CC=C6OC5=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sesquixanthydrol can be synthesized through several methodsAdditionally, benzyl magnesium chloride can be used to introduce a benzyl group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Sesquixanthydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction of the cation of this compound has been attempted.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include benzyl chloride, dry ice, and benzyl magnesium chloride. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with functional groups such as benzyl and carboxylic acid groups.
Scientific Research Applications
Sesquixanthydrol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: This compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of sesquixanthydrol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Sesquixanthydrol belongs to the xanthydrol family, which includes derivatives such as xanthydrol (C₁₃H₁₀O₂) and its halogenated variants. Below is a systematic comparison based on synthesis, reactivity, and applications.
Key Observations :
- This compound’s extended aromatic system confers higher thermal stability compared to xanthydrol, as evidenced by its elevated melting point .
- Unlike halogenated analogs (e.g., triphenylcyclopropenyl bromide), this compound lacks electrophilic substituents, rendering it less reactive in nucleophilic substitution reactions but more effective in cationic intermediate formation .
Reactivity in Acidic Media
This compound dissolves in concentrated sulfuric acid to generate cation 10, a process critical for oxidation catalysis. In contrast:
- Xanthydrol : Forms transient cations but undergoes rapid decomposition due to fewer stabilizing aromatic rings .
Analytical Challenges
Comparative chemical analyses of these compounds face challenges such as:
- Matrix Interference : this compound’s integration into polymer matrices complicates extraction, risking incomplete recovery or artifactual byproduct formation .
- Method Sensitivity : Standard UV-Vis spectroscopy struggles to distinguish this compound from xanthydrol due to overlapping absorbance bands, necessitating HPLC or NMR for precise quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
